molecular formula C6H3Na3O9S3 B1629047 trisodium;benzene-1,3,5-trisulfonate CAS No. 43052-65-9

trisodium;benzene-1,3,5-trisulfonate

Cat. No.: B1629047
CAS No.: 43052-65-9
M. Wt: 384.3 g/mol
InChI Key: NUUFGLOPUMQYIX-UHFFFAOYSA-K
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Description

trisodium;benzene-1,3,5-trisulfonate is a chemical compound with the molecular formula C6H3Na3O9S3. It is characterized by three sulfonic acid groups attached to a benzene ring, each neutralized by a sodium ion. This compound is known for its use as a dye intermediate and corrosion inhibitor .

Synthetic Routes and Reaction Conditions:

    Sulfonation of Benzene: The synthesis of 1,3,5-benzenetrisulfonic acid, sodium salt (1:3) typically begins with the sulfonation of benzene. Benzene is treated with sulfur trioxide or oleum under controlled conditions to introduce sulfonic acid groups at the 1, 3, and 5 positions on the benzene ring.

    Neutralization: The resulting 1,3,5-benzenetrisulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods: Industrial production follows similar steps but on a larger scale, ensuring precise control over reaction conditions to maximize yield and purity. The process involves:

    Continuous Sulfonation: Using continuous reactors to maintain consistent reaction conditions.

    Neutralization and Crystallization: The neutralized product is crystallized and purified to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions: trisodium;benzene-1,3,5-trisulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

    Substitution: Reagents such as halides or nucleophiles can be used in substitution reactions, often under acidic or basic conditions.

    Oxidation/Reduction: Strong oxidizing or reducing agents may be required for redox reactions.

Major Products:

    Substitution Products: Depending on the substituent introduced, various derivatives of 1,3,5-benzenetrisulfonic acid can be formed.

    Oxidation/Reduction Products: These reactions may lead to changes in the oxidation state of the sulfur atoms.

Scientific Research Applications

trisodium;benzene-1,3,5-trisulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-benzenetrisulfonic acid, sodium salt (1:3) depends on its application:

    Corrosion Inhibition: The compound forms a protective layer on metal surfaces, preventing oxidation and corrosion.

    Dye Intermediate:

Comparison with Similar Compounds

    1,3-Benzenedisulfonic Acid, Disodium Salt: Contains two sulfonic acid groups and is used in similar applications but with different reactivity and properties.

    1,5-Naphthalenedisulfonic Acid: Another sulfonated aromatic compound with distinct structural and functional characteristics.

Uniqueness: trisodium;benzene-1,3,5-trisulfonate is unique due to its three sulfonic acid groups, which provide higher solubility and reactivity compared to compounds with fewer sulfonic acid groups .

Properties

CAS No.

43052-65-9

Molecular Formula

C6H3Na3O9S3

Molecular Weight

384.3 g/mol

IUPAC Name

trisodium;benzene-1,3,5-trisulfonate

InChI

InChI=1S/C6H6O9S3.3Na/c7-16(8,9)4-1-5(17(10,11)12)3-6(2-4)18(13,14)15;;;/h1-3H,(H,7,8,9)(H,10,11,12)(H,13,14,15);;;/q;3*+1/p-3

InChI Key

NUUFGLOPUMQYIX-UHFFFAOYSA-K

SMILES

C1=C(C=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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